4-(4-Bromophenyl)-5-methylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromophenyl)-5-methylpyrimidin-2-amine is an organic compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of a bromophenyl group at the 4-position and a methyl group at the 5-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-5-methylpyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and acetone.
Condensation Reaction: The first step involves a condensation reaction between 4-bromobenzaldehyde and acetone in the presence of a base such as sodium hydroxide to form 4-(4-bromophenyl)-3-buten-2-one.
Cyclization: The intermediate 4-(4-bromophenyl)-3-buten-2-one undergoes cyclization with guanidine in the presence of a catalyst such as ammonium acetate to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-5-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and boronic acids in the presence of bases like potassium carbonate (K2CO3).
Major Products Formed
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
4-(4-Bromophenyl)-5-methylpyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anticancer and antimicrobial compounds.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.
Chemical Biology: The compound is utilized in the design of chemical probes for target identification and validation in drug discovery.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-5-methylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, leading to antiproliferative effects in cancer cells . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-5-methylpyrimidin-2-amine: Characterized by a bromophenyl group at the 4-position and a methyl group at the 5-position.
4-(4-Chlorophenyl)-5-methylpyrimidin-2-amine: Similar structure but with a chlorine atom instead of bromine.
4-(4-Fluorophenyl)-5-methylpyrimidin-2-amine: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in this compound imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets. This makes it distinct from its chloro and fluoro analogs, potentially leading to different biological activities and applications .
Properties
CAS No. |
913322-70-0 |
---|---|
Molecular Formula |
C11H10BrN3 |
Molecular Weight |
264.12 g/mol |
IUPAC Name |
4-(4-bromophenyl)-5-methylpyrimidin-2-amine |
InChI |
InChI=1S/C11H10BrN3/c1-7-6-14-11(13)15-10(7)8-2-4-9(12)5-3-8/h2-6H,1H3,(H2,13,14,15) |
InChI Key |
BURIASGCYPGUNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1C2=CC=C(C=C2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.